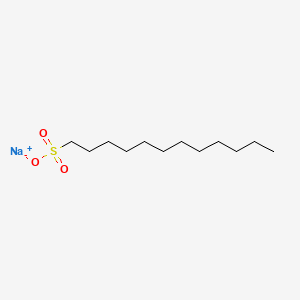
Sodium 1-dodecanesulfonate
Übersicht
Beschreibung
Sodium 1-dodecanesulfonate, also known as 1-Dodecanesulfonic acid sodium salt, is an anionic surfactant . It has a linear formula of CH3(CH2)11SO3Na . It is used as an ion-associating reagent for HPLC for the analysis of peptides and proteins . It acts as an ion-pair reagent, which increases the retention of thiabendazole on the HPLC column during the determination of thiabendazole in fruits like citrus and banana .
Synthesis Analysis
Sodium 1-dodecanesulfonate may be used in the synthesis of metal oxide-graphene nanocomposites .
Molecular Structure Analysis
The molecular weight of Sodium 1-dodecanesulfonate is 272.38 g/mol . The linear formula of this compound is CH3(CH2)11SO3Na . The InChI key is DAJSVUQLFFJUSX-UHFFFAOYSA-M .
Chemical Reactions Analysis
Sodium 1-dodecanesulfonate is used as a base in coupling reactions such as Suzuki coupling . It is used as an ion-associating reagent for HPLC and involved in the analysis of peptides and proteins .
Physical And Chemical Properties Analysis
Sodium 1-dodecanesulfonate is an anionic compound . It has a melting point of over 300 °C . It is soluble in water, with a solubility of 25 mg/mL .
Wissenschaftliche Forschungsanwendungen
Ion-Associating Reagent for HPLC
Sodium 1-dodecanesulfonate is commonly used as an ion-associating reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of peptides and proteins. This application is crucial for the separation and identification of components in complex biological samples .
Ion-Pair Reagent for Pesticide Analysis
It acts as an ion-pair reagent in HPLC, which increases the retention of thiabendazole, a fungicide, on the HPLC column during the determination of thiabendazole in fruits like citrus and banana .
Synthesis of Graphene-Nanocomposites
This compound is utilized in the synthesis of graphene-nanocomposites. Graphene’s unique properties combined with other materials can lead to significant advancements in material science .
Electroreduction Study
Sodium 1-dodecanesulfonate has been used to study the mechanism of electroreduction of Zn2+ ions. Understanding this process is important for developments in electrochemistry and battery technology .
Retention Mechanism Investigation
It has been employed to investigate the retention mechanism of guanidine compounds on porous graphitic carbon. This research can enhance our understanding of chromatographic processes .
Analytical Chemistry Applications
Due to its properties as an ion-associating reagent, it finds extensive use in various analytical chemistry applications, particularly in improving the analysis and separation techniques in HPLC .
Eigenschaften
IUPAC Name |
sodium;dodecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJSVUQLFFJUSX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1510-16-3 (Parent) | |
| Record name | Sodium laurylsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40858744 | |
| Record name | Sodium 1-dodecanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
93% by weight: Colorless or yellowish solid; [OECD SIDS] White powder; [Alfa Aesar MSDS] | |
| Record name | 1-Dodecanesulfonic acid, sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10155 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 1-dodecanesulfonate | |
CAS RN |
2386-53-0 | |
| Record name | Sodium laurylsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 1-dodecanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dodecane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM LAURYLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GY1KJW8SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Sodium 1-Dodecanesulfonate in chemical reactions?
A1: Sodium 1-Dodecanesulfonate frequently acts as a surfactant and stabilizing agent in various chemical reactions. For instance, it has been successfully used to stabilize Palladium nanoparticles in aqueous solutions. [] These stabilized nanoparticles demonstrate excellent catalytic activity in selective hydrogenation reactions of various functional groups like aryl-alcohols, -aldehydes, and -ketones, even without the need for strong Brønsted acids. [] Moreover, they show promising activity in the controlled semi-hydrogenation of alkynes to alkenes and efficient hydrodechlorination of aromatic compounds. []
Q2: How does Sodium 1-Dodecanesulfonate influence the nucleation and growth of potassium chloride?
A2: Research indicates that Sodium 1-Dodecanesulfonate, alongside other flotation agents like Octadecylamine Hydrochloride and 1-Dodecylamine Hydrochloride, impacts the nucleation process of potassium chloride. Specifically, Sodium 1-Dodecanesulfonate increases the nucleation sequence (m) of potassium chloride. [] This effect on nucleation kinetics, where m(Sodium 1-Dodecanesulfonate) > m(1-Dodecylamine Hydrochloride) > m(water), suggests its potential role in optimizing potassium chloride production processes. []
Q3: Can Sodium 1-Dodecanesulfonate be used in the synthesis of organic compounds?
A3: Yes, Sodium 1-Dodecanesulfonate has proven effective as a catalyst in organic synthesis. One example is its use in synthesizing benzaldehydes from toluene derivatives. [] The catalytic activity of Sodium 1-Dodecanesulfonate in the two-phase oxidation of toluene derivatives with cerium ammonium nitrate was investigated, showcasing its potential in organic synthesis. [] It also finds application in synthesizing pyrazolo[3,4-b]quinolin-5(6H)-one derivatives through a three-component reaction in aqueous media. [] This method is advantageous due to its simple operation, high yields, low cost, and environmentally friendly nature. [] Additionally, it enables the synthesis of 3,3′-arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)s through the condensation reaction of aromatic aldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one in water. []
Q4: How does the structure of Sodium 1-Dodecanesulfonate relate to its surface tension properties?
A4: Sodium 1-Dodecanesulfonate significantly impacts the surface tension of aqueous solutions. Studies examining the impact of pH on its behavior in aqueous solutions between 4 and 10 revealed that changes in pH have a negligible effect on surface tension. [] Further analysis revealed a critical micelle concentration and provided insights into the thermodynamic properties associated with Sodium 1-Dodecanesulfonate adsorption at the solution-air interface. []
Q5: What is the role of Sodium 1-Dodecanesulfonate in material science?
A5: Sodium 1-Dodecanesulfonate plays a crucial role in material synthesis, particularly in nanomaterial fabrication. It has been successfully employed in the hydrothermal synthesis of hierarchical tin dioxide (SnO2) nanocrystals. [] Its presence directs the formation of hierarchical SnO2 nanostructures, which exhibit superior gas-sensing properties compared to their particulate counterparts, highlighting its potential in sensor applications. []
Q6: How does Sodium 1-Dodecanesulfonate interact with cyclodextrins?
A6: Studies have explored the association of α-cyclodextrin (αCD) with Sodium 1-Dodecanesulfonate and other ionic surfactants. [] The association constant between αCD and 1-alkanesulfonate ions increased with the number of carbon atoms (n) until a certain point (n=10), after which it plateaued. [] The research delved into the impact of this complexation on the micellar properties of sodium dodecyl sulfate and dodecyltrimethylammonium chloride by examining counterion activities. [] The results indicated that the critical micelle concentration consistently rose with increasing αCD concentrations, while the counterion association degree to the micelle displayed an almost linear decline. []
Q7: Does Sodium 1-Dodecanesulfonate influence the properties of polymers?
A7: Yes, Sodium 1-Dodecanesulfonate can be used as a dopant during the polymerization process. For example, it has been incorporated into composite polymer coatings of N-methylpyrrole-Sodium 1-Dodecanesulfonate/poly 2-methylthiophene (PNMPY-1SSD/P2MT) on brass electrodes to enhance corrosion protection. [] The presence of Sodium 1-Dodecanesulfonate as a dopant significantly improves the anti-corrosion properties of the composite polymer film. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





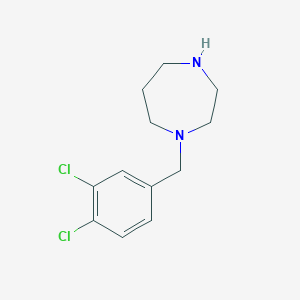

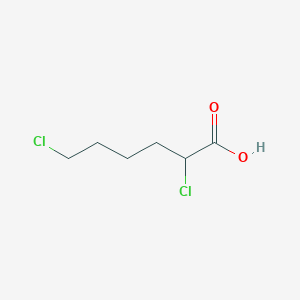
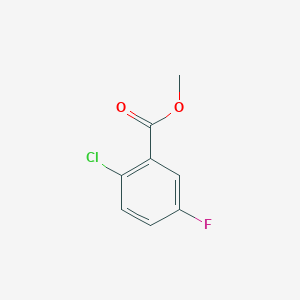
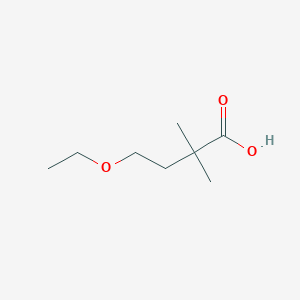
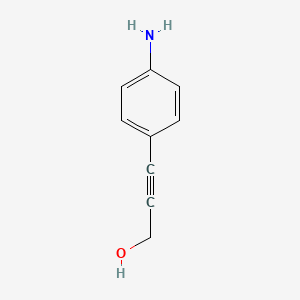
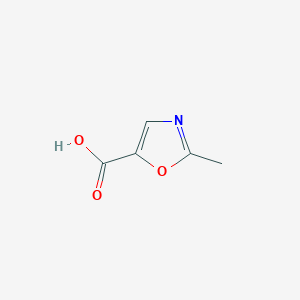
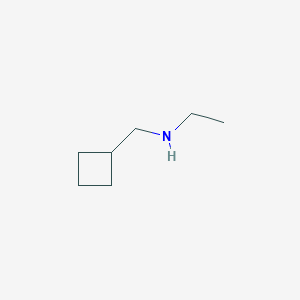
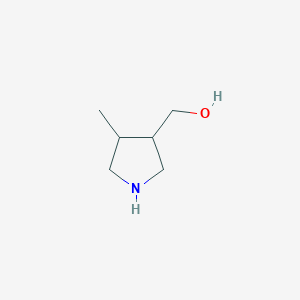

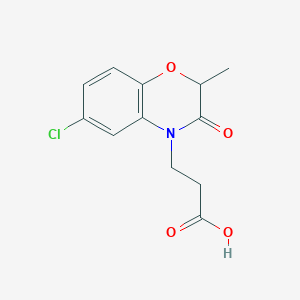
![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)